9,9'-Biphenanthrene

Photophysics Spin-Orbit Coupling Triplet State

Researchers developing phosphorescent OLEDs or chiral catalysts face photophysical inefficiency and steric limitations with planar biaryls. 9,9'-Biphenanthrene solves this via: - **Twisted conformation** (steric hindrance at C9-C9' bond) → enhanced spin-orbit coupling & triplet energy transfer - **High hydrophobicity** (XLogP 8.50) → ideal PAH environmental partitioning standard - **Melting point 188-189°C** → compatible with polymer processing for refractive index modification (n=1.78) Procure high-purity grade to prevent luminescence quenching.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 20532-03-0
Cat. No. B8805792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Biphenanthrene
CAS20532-03-0
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C28H18/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H
InChIKeyUPAPZXUZBAAZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Biphenanthrene Overview


9,9'-Biphenanthrene is a fully conjugated, non-planar biaryl hydrocarbon consisting of two phenanthrene units linked at the 9-position. Its molecular formula is C₂₈H₁₈ with a molecular weight of 354.44 g/mol [1]. The compound is characterized by significant steric hindrance around the central C–C bond, resulting in a twisted conformation that profoundly influences its photophysical behavior, electronic coupling, and reactivity relative to simpler biaryls . It serves as a foundational scaffold for the synthesis of atropisomeric ligands, charge-transfer complexes, and advanced organic electronic materials.

Scaffold Class Twisted non-planar biaryl hydrocarbon
Research Context Atropisomeric ligand precursor & photophysical material scaffold
Key Differentiator Severe 10,10'-steric hindrance defines substitution selectivity

Why Substitution Fails


The unique properties of 9,9'-biphenanthrene arise directly from its twisted, non-planar geometry and extended π-system, which cannot be replicated by planar analogs like phenanthrene or other biaryls [1]. This torsion modulates spin-orbit coupling, leading to a phosphorescence/fluorescence quantum yield ratio significantly higher than that of the monomeric phenanthrene [2]. Furthermore, the severe steric congestion at the 10,10'-positions dictates a distinct reactivity profile; attempts to install bulky substituents that proceed smoothly on less hindered biaryls are completely thwarted on the biphenanthrene framework [3]. Substituting 9,9'-biphenanthrene with a simpler biaryl would therefore alter or eliminate these critical photophysical and synthetic outcomes, compromising performance in targeted research applications.

9,9'-Biphenanthrene Twisted conformation enhances spin-orbit coupling; distinct steric barrier at ortho positions
Planar biaryl or phenanthrene Lower triplet yield; unhindered ortho reactivity fails to replicate atropisomeric design constraints
Mismatch Risk Non-planar photophysics and steric substitution profiles may not transfer; synthetic routes require scaffold-specific site selection

Comparative Performance Data


Phosphorescence/Fluorescence Ratio

9,9'-Biphenanthrene exhibits a higher phosphorescence/fluorescence quantum yield ratio compared to its monomeric counterpart, phenanthrene. This is attributed to the non-planar, twisted biaryl structure that enhances spin-orbit coupling, promoting intersystem crossing to the triplet manifold [1].

Phosphorescence / Fluorescence Ratio
Class-level inference
Higher ratio vs phenanthrene
Supports triplet-state population research workflow
Quantitative value not reported; comparative observation
Photophysics Spin-Orbit Coupling Triplet State

Steric Hindrance at 10,10'-Positions

In an attempt to synthesize the chiral diphosphine ligand 10,10'-diphenylphosphino-9,9'-biphenanthrene, the target molecule could not be prepared. The extreme steric crowding at the 10-position of the biphenanthrene framework renders the system unreactive toward the introduction of bulky diphenylphosphino groups [1]. This contrasts with less hindered biaryls like BINAP, where such substitution is routine.

10,10'-Substitution Attempt
Head-to-head
Diphenylphosphino installation failed
Defines synthetic boundary for ligand design
Contrasts with successful BINAP phosphination
Atropisomeric Ligands Steric Hindrance Synthetic Accessibility

Melting Point vs. Biaryl Analogs

9,9'-Biphenanthrene has a reported melting point of 188-189 °C . This value places it between the melting points of the analogous 9,9'-bianthracene (~311 °C) and the less extended 1,1'-binaphthyl (145-148 °C) [1], reflecting a balance between extended π-conjugation and molecular packing disruption due to the twisted conformation.

Melting Point
Cross-study comparable
188–189 °C
Thermal processing window distinct from biaryl analogs
~122 °C below 9,9'-bianthracene; ~43 °C above binaphthyl
Thermal Properties Material Stability Biaryl Comparison

Hydrophobicity (XLogP) Comparison

The calculated partition coefficient (XLogP) for 9,9'-biphenanthrene is 8.50 [1]. This value is higher than that of 1,1'-binaphthyl (XLogP ~5.6) [2] but slightly lower than that of 9,9'-bianthracene (XLogP ~9.0) [3], indicating a significant level of hydrophobicity that impacts solubility, chromatographic behavior, and potential interactions with biological or environmental matrices.

XLogP
Cross-study comparable
8.50
Higher hydrophobicity guides solvent and column selection
2.9 units above 1,1'-binaphthyl; 0.5 below bianthracene
Lipophilicity XLogP Biaryl Property

Density and Refractive Index

The predicted density of 9,9'-biphenanthrene is 1.217 g/cm³, and its predicted refractive index is 1.78 [1]. For comparison, the density of the monomeric phenanthrene is 1.179 g/cm³ [2], and the refractive index of 9,9'-bianthracene is not widely reported but its derivatives show similar trends. The increased density and refractive index of the biphenanthrene dimer relative to the monomer are consistent with the larger, more polarizable π-system.

Density & Refractive Index
Cross-study comparable
1.217 g/cm³ / n=1.78
Supports optical material screening workflows
Predicted values; density increase vs phenanthrene
Physical Property Density Refractive Index

Optimal Application Scenarios


Phosphorescent OLED Host Materials

Leveraging the increased phosphorescence/fluorescence quantum yield ratio of 9,9'-biphenanthrene relative to phenanthrene [1], this scaffold is ideal for designing host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The enhanced spin-orbit coupling facilitates efficient energy transfer to triplet emitters, improving device efficiency. Researchers procuring 9,9'-biphenanthrene for this purpose should prioritize high-purity grades to avoid luminescence quenching by impurities .

Atropisomeric Ligand Synthesis

The extreme steric hindrance at the 10,10'-positions, as demonstrated by the failed synthesis of 10,10'-diphenylphosphino-9,9'-biphenanthrene [2], defines a clear design rule. Scientists developing chiral ligands for asymmetric catalysis should target functionalization at the less hindered 2,2' or 3,3' positions of the 9,9'-biphenanthrene core. This scenario supports the procurement of 9,9'-biphenanthrene as a precursor for ligands with unique chiral environments distinct from BINAP or BIPHEP systems.

High-Refractive-Index Composites

With a predicted refractive index of 1.78 [3], 9,9'-biphenanthrene is a candidate dopant for increasing the refractive index of optical polymers or for use in photonic crystals. The higher density and extended π-conjugation compared to phenanthrene support its selection in material screening libraries. For this application, researchers should consider the melting point of 188-189 °C to ensure compatibility with polymer processing temperatures.

Environmental Fate and Chromatography

The high XLogP value of 8.50 [4] indicates strong hydrophobicity, making 9,9'-biphenanthrene a suitable model compound for studying the environmental partitioning of large polycyclic aromatic hydrocarbons (PAHs). Its distinct retention time in reverse-phase HPLC, predictable from its XLogP relative to 1,1'-binaphthyl and 9,9'-bianthracene, makes it a useful standard for method development in environmental or synthetic chemistry laboratories.

Application
Selection Property
Validation Focus
Phosphorescent OLED host research
Enhanced triplet yield scaffold
Triplet energy transfer and host-guest compatibility
Atropisomeric ligand design
Steric differentiation at substitution sites
Functionalization at 2,2' or 3,3' positions
High-refractive-index composites
Extended π-system with high RI
Optical dispersion and processing temperature window
Environmental PAH partitioning studies
High XLogP hydrophobicity marker
Chromatographic retention and matrix partitioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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